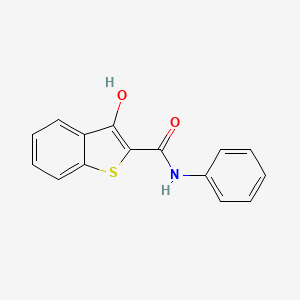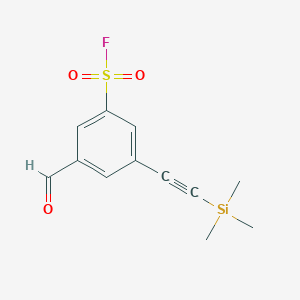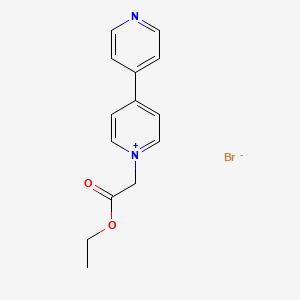
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C15H11NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with phenyl isocyanate, followed by hydrolysis to yield the desired compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-phenyl-1-benzothiophene-2-carboxamide.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-benzothiophene-2-carboxamide: Lacks the phenyl group, which may affect its biological activity.
N-phenyl-1-benzothiophene-2-carboxamide: Lacks the hydroxyl group, potentially altering its reactivity and interactions.
3-Hydroxy-N-phenylbenzamide: Lacks the thiophene ring, which may influence its chemical properties.
Uniqueness
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is unique due to the presence of both the hydroxyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups within the benzothiophene framework allows for a wide range of applications and interactions with various molecular targets .
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3-hydroxy-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H11NO2S/c17-13-11-8-4-5-9-12(11)19-14(13)15(18)16-10-6-2-1-3-7-10/h1-9,17H,(H,16,18) |
InChI Key |
CQDUYHRGSWDBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)

![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)








![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
